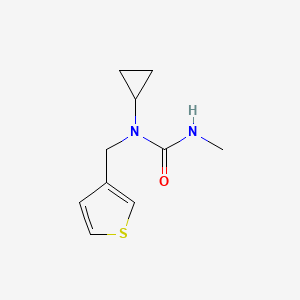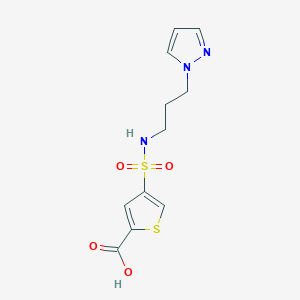
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid, commonly known as PPTC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PPTC belongs to the class of sulfonamide compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of PPTC is not fully understood, but it is believed to act through multiple pathways. PPTC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, PPTC prevents the invasion and metastasis of cancer cells. PPTC has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of PKC activity by PPTC leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PPTC has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. PPTC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. PPTC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPTC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized in large quantities. PPTC has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations associated with the use of PPTC in lab experiments. PPTC has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of PPTC is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of PPTC. One area of research is the development of PPTC analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of PPTC, which could lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, the potential use of PPTC in combination with other drugs for the treatment of cancer is an area of research that warrants further investigation.
Métodos De Síntesis
PPTC can be synthesized by the reaction of 3-aminopropylpyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sulfamide to obtain the final product. The synthesis of PPTC has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
PPTC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PPTC has also been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Propiedades
IUPAC Name |
4-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(16)10-7-9(8-19-10)20(17,18)13-4-2-6-14-5-1-3-12-14/h1,3,5,7-8,13H,2,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEOTOXYBWUCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
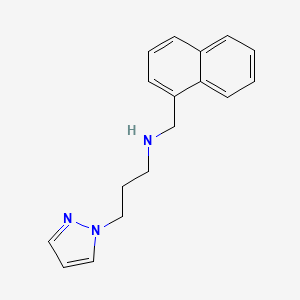
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
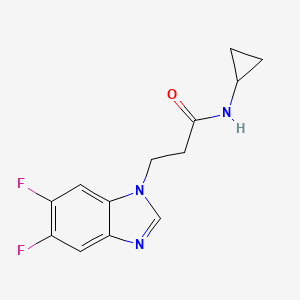
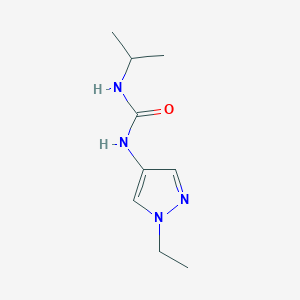
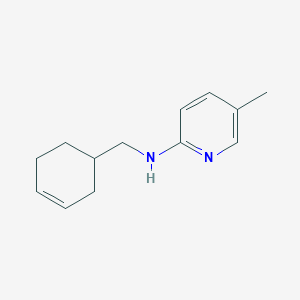
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)
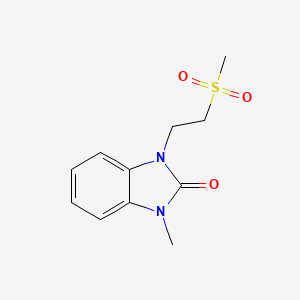
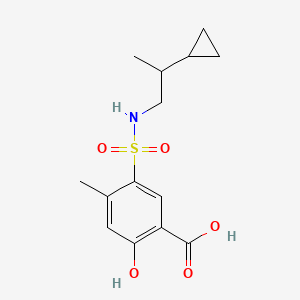
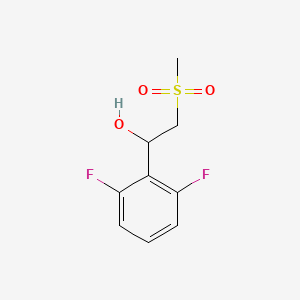
![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
